5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .
Biochemical Pathways
It is known that benzothiazole derivatives can affect the metabolic pathways of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Biochemical Analysis
Biochemical Properties
The compound 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anti-tubercular activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the benzothiazole ring can be achieved using thionyl chloride or phosphorus pentachloride.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the chlorinated benzothiazole with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring
Reduction: Reduced derivatives of the benzothiazole or thiophene rings
Substitution: Substituted benzothiazole derivatives with various functional groups
Scientific Research Applications
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antitumor, and anti-inflammatory agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and targets.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-chlorobenzamide
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide
Uniqueness
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSFGCKCCDBXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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